molecular formula C18H28N2O3 B12077859 Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B12077859
M. Wt: 320.4 g/mol
InChI Key: NJFSGNQJFHARPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxyphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using an amine precursor.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.

    Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-5-22-16-12-14(6-7-15(16)19)13-8-10-20(11-9-13)17(21)23-18(2,3)4/h6-7,12-13H,5,8-11,19H2,1-4H3

InChI Key

NJFSGNQJFHARPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.